Cas no 886496-72-6 (3,4-Difluoro-2-methoxybenzonitrile)

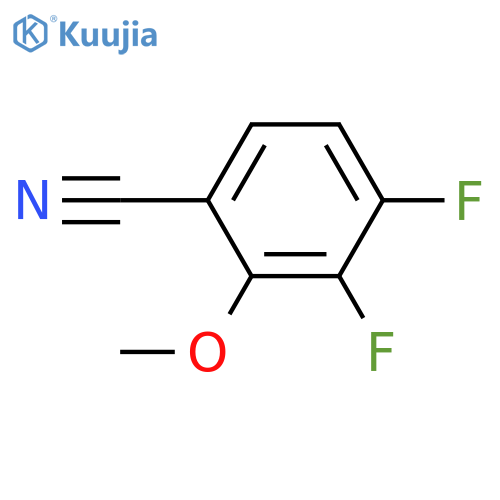

886496-72-6 structure

商品名:3,4-Difluoro-2-methoxybenzonitrile

CAS番号:886496-72-6

MF:C8H5F2NO

メガワット:169.128208875656

CID:822280

3,4-Difluoro-2-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3,5-difluoro-2-methoxybenzonitrile

- 3,4-DIFLUORO-2-METHOXYBENZONITRILE

- 3,4-Difluoro-2-methoxybenzonitrile (ACI)

- 3,4-Difluoro-2-methoxybenzonitrile

-

- インチ: 1S/C8H5F2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3

- InChIKey: CEJPLDDMSFYULD-UHFFFAOYSA-N

- ほほえんだ: N#CC1C(OC)=C(F)C(F)=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

3,4-Difluoro-2-methoxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 013821-1g |

3,4-Difluoro-2-methoxybenzonitrile |

886496-72-6 | 97% | 1g |

£70.00 | 2022-03-01 | |

| TRC | D452113-100mg |

3,4-Difluoro-2-methoxybenzonitrile |

886496-72-6 | 100mg |

$ 65.00 | 2022-06-05 | ||

| A2B Chem LLC | AH90601-1g |

3,5-Difluoro-2-Methoxybenzonitrile |

886496-72-6 | ≥97% | 1g |

$258.00 | 2024-04-19 | |

| TRC | D452113-50mg |

3,4-Difluoro-2-methoxybenzonitrile |

886496-72-6 | 50mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D452113-500mg |

3,4-Difluoro-2-methoxybenzonitrile |

886496-72-6 | 500mg |

$ 185.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y0993663-25g |

3,4-difluoro-2-methoxybenzonitrile |

886496-72-6 | 95% | 25g |

$650 | 2022-10-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447971-5g |

3,4-Difluoro-2-methoxybenzonitrile |

886496-72-6 | 97% | 5g |

¥6468.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447971-1g |

3,4-Difluoro-2-methoxybenzonitrile |

886496-72-6 | 97% | 1g |

¥2310.00 | 2024-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D858802-1g |

3,5-Difluoro-2-Methoxybenzonitrile |

886496-72-6 | ≥97% | 1g |

¥465.00 | 2022-01-10 | |

| Ambeed | A882014-1g |

3,4-Difluoro-2-methoxybenzonitrile |

886496-72-6 | 97% | 1g |

$54.0 | 2024-04-16 |

3,4-Difluoro-2-methoxybenzonitrile 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

886496-72-6 (3,4-Difluoro-2-methoxybenzonitrile) 関連製品

- 874804-08-7(3,5-Difluoro-2-methoxybenzonitrile)

- 77801-22-0(3-Fluoro-2-methoxybenzonitrile)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量